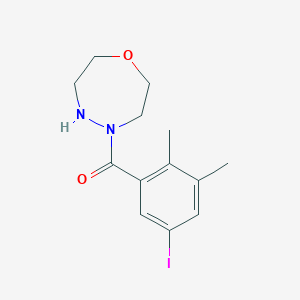
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a member of the oxadiazepine family and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development. The compound has been studied for its anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential as an antidepressant and anxiolytic agent.
Mechanism of Action
The exact mechanism of action of (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone is not fully understood. However, it has been suggested that the compound may act by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone may reduce neuronal activity and produce its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone exhibits anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to have anxiolytic and antidepressant effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. It has also been found to reduce the frequency and severity of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone has several advantages for lab experiments. It is easy to synthesize, and the synthesis method has been optimized to achieve a high yield of the compound with high purity. The compound has also been found to exhibit promising pharmacological properties, making it a potential candidate for drug development. However, the limitations of the compound include its potential toxicity and the lack of understanding of its exact mechanism of action.
Future Directions
There are several future directions for the research on (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone. One potential direction is to investigate the compound's potential as an antidepressant and anxiolytic agent. Another direction is to study the compound's potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to investigate its potential toxicity.
Synthesis Methods
The synthesis of (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone involves the reaction of 5-iodo-2,3-dimethylbenzoic acid with hydrazine hydrate and acetic anhydride. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product. This method has been optimized to achieve a high yield of the compound with high purity.
properties
IUPAC Name |
(5-iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-9-7-11(14)8-12(10(9)2)13(17)16-4-6-18-5-3-15-16/h7-8,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZWOXQFBHGNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)N2CCOCCN2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-ethylcyclopropyl]-6-fluoropyrimidin-4-amine](/img/structure/B7436177.png)
![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)
![3-methyl-5-[4-(3-nitro-2-oxo-1H-pyridin-4-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7436206.png)
![N-[5-(2-hydroxyethyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxamide](/img/structure/B7436213.png)
![6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
![2-(dimethylsulfamoylamino)-N-[2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]acetamide](/img/structure/B7436222.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)
![2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine](/img/structure/B7436235.png)
![Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate](/img/structure/B7436241.png)
![[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
![(1-Ethoxycyclobutyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7436248.png)
![2-[4-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzoyl]piperazin-1-yl]acetonitrile](/img/structure/B7436250.png)
![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)